molecular formula C5H7N3OS B13114739 2-(Aminothio)-6-methylpyrimidin-4(1H)-one

2-(Aminothio)-6-methylpyrimidin-4(1H)-one

Cat. No.: B13114739
M. Wt: 157.20 g/mol
InChI Key: NNHAFBMPYSLYRV-UHFFFAOYSA-N
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Description

2-(Aminothio)-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminothio)-6-methylpyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-methylpyrimidin-4(1H)-one with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Aminothio)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Aminothio)-6-methylpyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminothio)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminothio)-6-methylpyrimidin-4(1H)-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its sulfur-containing moiety provides additional reactivity compared to similar nitrogen-only heterocycles.

Properties

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

2-aminosulfanyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H7N3OS/c1-3-2-4(9)8-5(7-3)10-6/h2H,6H2,1H3,(H,7,8,9)

InChI Key

NNHAFBMPYSLYRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SN

Origin of Product

United States

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